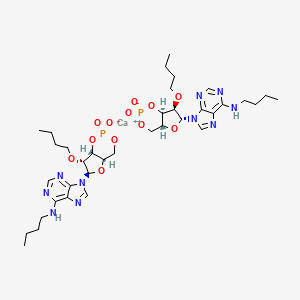
Isoxazol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazol-3-ylboronic acid is a boronic acid derivative containing an isoxazole ring Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoxazol-3-ylboronic acid can be synthesized through various methods. One common approach involves the cyclization of β-keto esters with hydroxylamine in the presence of an alkali, leading to the formation of isoxazole rings . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide, which acts as a dipolarophile . Additionally, oxyboration reactions with activated substrates can provide borylated isoxazoles via B-O σ bond additions to C-C π bonds .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often employ metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazol-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the boronic acid group.
Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, alkali for condensation reactions, and various oxidizing or reducing agents for modifying the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions typically yield isoxazole derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Applications De Recherche Scientifique
Isoxazol-3-ylboronic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of isoxazol-3-ylboronic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various biological targets, leading to different biological activities. For example, the compound can inhibit enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Isoxazol-3-ylboronic acid can be compared with other similar compounds, such as:
Thiadiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring containing oxygen and nitrogen atoms.
Isothiazole: A heterocyclic compound with sulfur and nitrogen atoms.
These compounds share some structural similarities with this compound but differ in their chemical properties and biological activities.
Propriétés
IUPAC Name |
1,2-oxazol-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-2-8-5-3/h1-2,6-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLDBJCZOJAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NOC=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)









